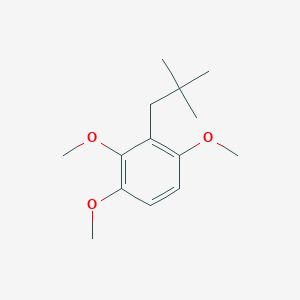
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- is an organic compound with the molecular formula C14H22O3. It is a derivative of benzene, where the benzene ring is substituted with a 2-(2,2-dimethylpropyl) group and three methoxy groups at positions 1, 3, and 4. This compound is also known by other names such as neopentylbenzene and 2,2-dimethyl-1-phenylpropane .
Vorbereitungsmethoden
The synthesis of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- typically involves the alkylation of benzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring is alkylated to form the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of excess benzene to drive the reaction to completion .
Analyse Chemischer Reaktionen
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- has various scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Wirkmechanismus
The mechanism by which Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- exerts its effects depends on the specific context of its use. In chemical reactions, the compound undergoes electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The methoxy groups on the benzene ring are electron-donating, making the ring more reactive towards electrophiles .
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- can be compared with other similar compounds such as:
Neopentylbenzene: Similar structure but lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
2,2-Dimethyl-1-phenylpropane: Another name for neopentylbenzene, highlighting the same structural features.
Methoxybenzene (Anisole): Contains a single methoxy group on the benzene ring, making it less sterically hindered and more reactive towards electrophiles compared to the trimethoxy derivative.
The uniqueness of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- lies in its combination of steric hindrance from the 2-(2,2-dimethylpropyl) group and the electron-donating effects of the three methoxy groups, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
211734-41-7 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropyl)-1,3,4-trimethoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)9-10-11(15-4)7-8-12(16-5)13(10)17-6/h7-8H,9H2,1-6H3 |
InChI-Schlüssel |
VPEHVSGJMYMRMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=C(C=CC(=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


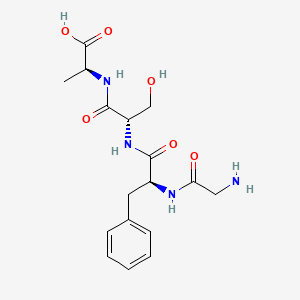
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
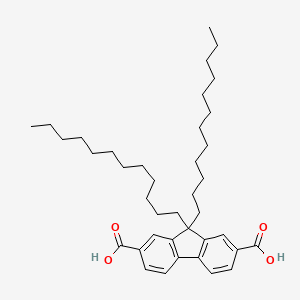
![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
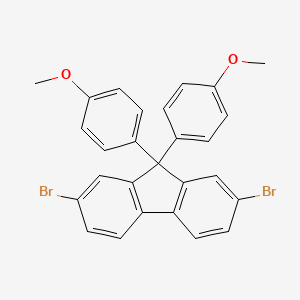
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
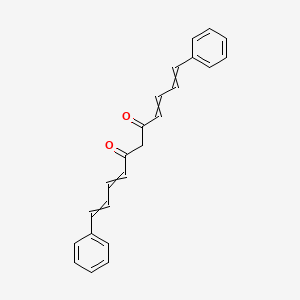
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
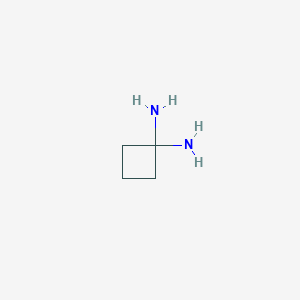
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
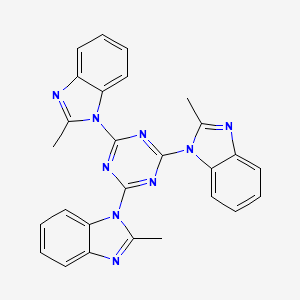
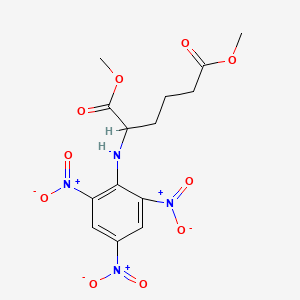
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
